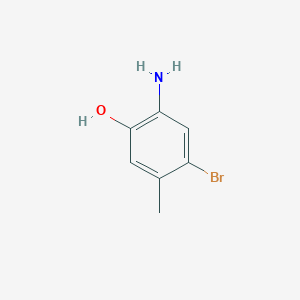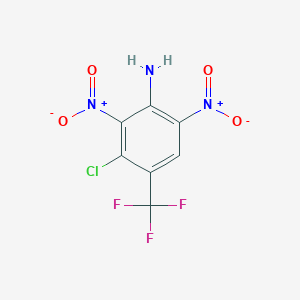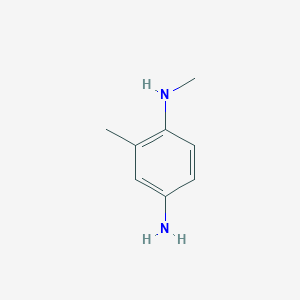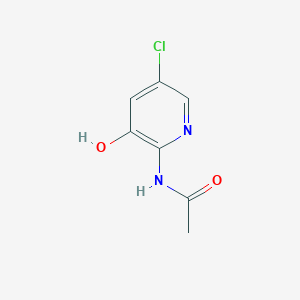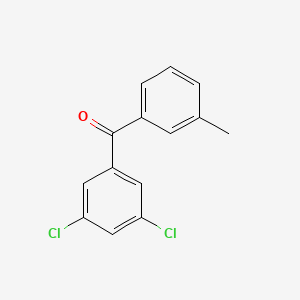
3,5-Dichloro-3'-methylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10Cl2O and a molecular weight of 265.13 . It is used in scientific research and exhibits unique properties, making it valuable for various applications like organic synthesis and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-3’-methylbenzophenone consists of a benzophenone core with chlorine atoms at the 3 and 5 positions and a methyl group at the 3’ position .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate
Occurrence and Fate in Aquatic Environments 3,5-Dichloro-3'-methylbenzophenone and its related compounds, like parabens, have been a concern due to their presence in aquatic environments. These compounds are mainly used as preservatives in various products, and their continuous introduction into the environment has made them ubiquitous in surface water and sediments. Notably, chlorinated by-products of these compounds, which are more stable and persistent, have been detected in different water bodies, necessitating further research on their toxicity and environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicological Concerns and Mechanisms
Toxicity and Environmental Concerns The toxicity of compounds related to 3,5-Dichloro-3'-methylbenzophenone, such as chlorinated hydrocarbons and their by-products, is well-documented. These compounds, found in various technical materials, are known to be contaminated with chlorinated dibenzofurans or chlorinated dibenzodioxins, which have been associated with a range of toxic effects including chloracne, liver disease, and other serious health issues (Kimbrough, 1972).
Genetic Toxicology of Related Compounds Chlorinated dibenzo-p-dioxins, a group related to 3,5-Dichloro-3'-methylbenzophenone, have been a focus of research due to their extreme environmental and industrial hazard potential. Their mutagenicity and cytological effects appear to be influenced by the position of chlorine substitution, with the most active form being the 2,3,7,8-derivative. Further studies are needed to fully understand their mutagenic potential and the promoting effect on the mutagenicity of other compounds (Wassom, Huff, & Loprieno, 1977).
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZDFCOYCSYRST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

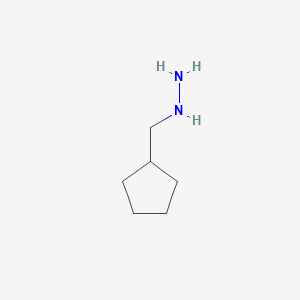
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)
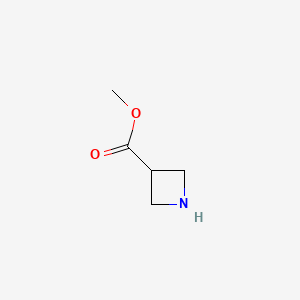
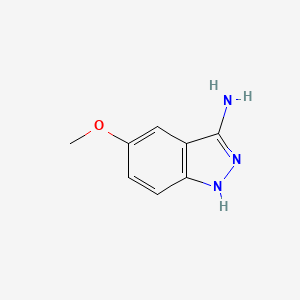

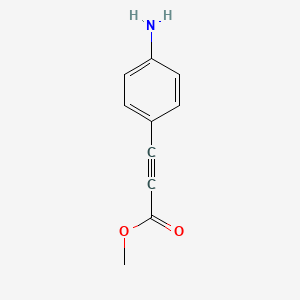

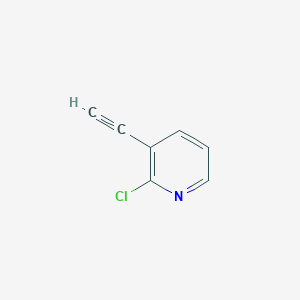
![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)

